molecular formula C21H20N2O3S2 B3124774 Ethyl 2-((2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinyl)sulfanyl)acetate CAS No. 320421-39-4

Ethyl 2-((2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinyl)sulfanyl)acetate

Cat. No. B3124774
CAS RN: 320421-39-4
M. Wt: 412.5 g/mol
InChI Key: HYURXACRFNEFMC-UHFFFAOYSA-N
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Description

Ethyl 2-((2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinyl)sulfanyl)acetate is a chemical compound with the formula C22H22N2O4S2 and a molecular weight of 442.55 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring. The compound also contains a sulfanyl group and an acetate group . Further analysis would require more specific information or computational modeling.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the available literature . These properties would be influenced by factors such as its molecular structure and the presence of functional groups.

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to Ethyl 2-((2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinyl)sulfanyl)acetate has revealed a wide range of synthetic methodologies and biological activities. For instance, derivatives of pyrimidinyl sulfanyl compounds have been synthesized and evaluated for their anti-inflammatory and cytotoxic activities. Compounds exhibiting significant anti-inflammatory activity were found to be more active than acetylsalicylic acid, with some derivatives showing greater activity than ibuprofen (Jakubkienė et al., 2002). Another study on 4-thiopyrimidine derivatives derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate demonstrated their structural characterization and evaluated their cytotoxic activities against various cancer cell lines, highlighting the compound's potential in cancer research (Stolarczyk et al., 2018).

Antitumor Activity

The exploration of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activity has shown promising results. Novel derivatives synthesized from these classes exhibited potent anticancer activity against several human cancer cell lines, comparable to doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2017).

Antimicrobial and Antioxidant Activities

Compounds with sulfanyl and pyrimidinyl components have also been studied for their antimicrobial and antioxidant activities. A study on 2-amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives and their Schiff's base theoretical analyses highlighted their antimicrobial potential, providing a basis for further exploration in the search for new antimicrobial agents (Abdel‐Hafez, 2003). Additionally, novel structures derived from 2-[(2-pyridyl)methyl]thio]-1H-benzimidazole demonstrated selective activities against Helicobacter pylori, offering insights into the development of targeted therapies for gastric infections (Carcanague et al., 2002).

properties

IUPAC Name

ethyl 2-[6-(benzenesulfinylmethyl)-2-phenylpyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-2-26-20(24)14-27-19-13-17(15-28(25)18-11-7-4-8-12-18)22-21(23-19)16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYURXACRFNEFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NC(=C1)CS(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinyl)sulfanyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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